molecular formula C7H12O3 B2910869 Propyl 2-hydroxybut-3-enoate CAS No. 1403229-32-2

Propyl 2-hydroxybut-3-enoate

Cat. No.: B2910869
CAS No.: 1403229-32-2
M. Wt: 144.17
InChI Key: MSOFTQQVQCGPET-UHFFFAOYSA-N
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Description

Propyl 2-hydroxybut-3-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a propyl ester derivative of 2-hydroxybut-3-enoic acid. This compound is known for its unique chemical structure, which includes both hydroxyl and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxybut-3-enoate can be synthesized through the esterification of 2-hydroxybut-3-enoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxybut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 2-hydroxybut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Propyl 2-hydroxybut-3-enoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxybut-3-enoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 2-hydroxybut-3-enoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

    Isothis compound: Similar structure but with an isopropyl ester group instead of a propyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity.

Properties

IUPAC Name

propyl 2-hydroxybut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFTQQVQCGPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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